Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate
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Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate, also known as MBTCA, is a versatile chemical compound used in scientific research. It is a derivative of 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, and is used for a variety of synthetic, biochemical, and physiological applications. MBTCA is a valuable tool for scientists and researchers due to its stability, solubility, and low toxicity.
Scientific Research Applications
Quantitative Analysis of tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group, a key component of Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetate, is crucial in protecting amino groups during peptide synthesis. A method developed by Ehrlich-Rogozinski (1974) involves cleaving the Boc group from N-blocked amino acids and peptides using perchloric acid in acetic acid, with back titration allowing for the quantitative determination of the Boc derivative. This process is significant for its simplicity and accuracy in peptide synthesis and modification (Ehrlich-Rogozinski, 1974).
Synthesis and Transformations
This compound serves as a precursor in the synthesis of various derivatives through reactions with different nucleophiles. Baš et al. (2001) described the preparation of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its transformations through acid-catalyzed reactions, resulting in a range of substitution products. This work demonstrates the compound's versatility in organic synthesis, enabling the creation of diverse molecular structures (Baš et al., 2001).
Polymerization Studies
Research on amino acid-based polyacetylenes by Gao et al. (2003) highlights the synthesis and polymerization of novel acetylene monomers derived from amino acids, including those utilizing the tert-butoxycarbonyl protecting group. These studies focus on the properties of the resulting polymers, indicating potential applications in materials science and engineering (Gao et al., 2003).
Chiral Resolution Techniques
Vaccher et al. (1991) developed a chromatographic method for the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers, utilizing derivatization steps that include the protection of the amino group with di-tert-butyl carbonate. This method underscores the importance of precise chiral separation techniques in the development of pharmaceuticals and other chiral compounds (Vaccher et al., 1991).
Conformational Studies
The conformation of tert-butoxycarbonyl-containing compounds in various states, such as crystalline and gas phases, provides insights into molecular structure and behavior. Ejsmont et al. (2007) investigated the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, revealing differences in molecular arrangements between the solid state and gas phase. Such studies contribute to our understanding of molecular dynamics and interactions (Ejsmont et al., 2007).
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZXBVJRVCEWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736358 |
Source
|
Record name | Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1273585-66-2 |
Source
|
Record name | Methyl [(tert-butoxycarbonyl)amino](4-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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